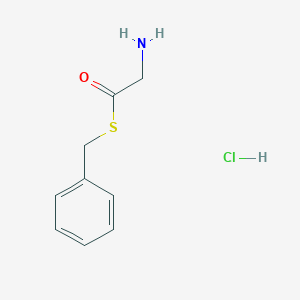

H-Gly-SBzl*HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

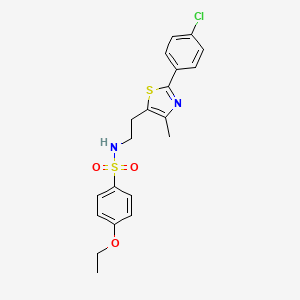

H-Gly-SBzl*HCl, also known as N-benzylglycine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biochemical studies. This compound is a derivative of glycine, an amino acid that is a building block of proteins. H-Gly-SBzl*HCl has a benzyl group attached to the glycine molecule, which gives it unique properties that make it useful in various research fields.

Aplicaciones Científicas De Investigación

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry

Hydrophilic interaction chromatography coupled with mass spectrometry is a versatile technique for structural glycomics. This method allows the separation and analysis of glycans, which are crucial for understanding various biological processes and could relate to the study of H-Gly-SBzl*HCl if it were involved in glycosylation reactions or glycan analysis. The technique uses solvent mixtures suitable for online-electrospray ionization-mass spectrometry, facilitating the study of oligosaccharides at a detection limit of approximately 1 femtomol (Wuhrer, De Boer, & Deelder, 2009).

Glycosyl Cation Stabilization

Glycosyl cations, key intermediates in the glycosylation reaction, have been stabilized in superacid media for structural studies. This research could provide insights into the behavior of molecules like H-Gly-SBzl*HCl in acidic environments or during reactions involving cationic intermediates. Such understanding could be applied in synthesizing complex carbohydrates or designing catalysts for specific organic transformations (Martin et al., 2016).

Hydrogen Production from Formic Acid

Research on the production of hydrogen from formic acid at room temperature using IrPdAu nanoparticles anchored on NH2-SBA-15 highlights innovative approaches to hydrogen generation. This research could inform processes for efficient hydrogen production or storage, relevant to energy applications where H-Gly-SBzl*HCl might serve as a catalyst or structural component in similar reactions (Luo et al., 2020).

Glycoproteome Analysis

The development of a peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry addresses challenges in glycoproteomics. This area of research could be relevant to the study or application of H-Gly-SBzl*HCl in proteomics, particularly if the chemical is used as a tool for the selective modification or analysis of glycoproteins and glycopeptides (Huang et al., 2015).

Mecanismo De Acción

Target of Action

H-Gly-SBzl*HCl is a substrate used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . It is used in photometric assays and in determining mast cell protease enzyme activity .

Mode of Action

The interaction of H-Gly-SBzl*HCl with its targets involves the cleavage of the substrate by the protease/esterase/granzyme enzymes. This cleavage is detected in photometric assays, providing a measure of the enzymatic activity .

Biochemical Pathways

The biochemical pathways affected by H-Gly-SBzl*HCl are those involving the protease/esterase/granzyme enzymes. These enzymes play crucial roles in various biological processes, including immune response and cell signaling .

Pharmacokinetics

As a substrate used in assays, it is likely that its bioavailability is primarily determined by the experimental conditions, such as the concentration of the substrate and the presence of the target enzymes .

Result of Action

The molecular and cellular effects of H-Gly-SBzl*HCl’s action are reflected in the changes in enzymatic activity measured in the assays. A decrease in the amount of intact substrate corresponds to an increase in enzymatic activity .

Action Environment

The action, efficacy, and stability of H-Gly-SBzl*HCl can be influenced by various environmental factors. These may include the pH and temperature of the assay environment, the presence of other interacting molecules, and the specific conditions of the biological system under study .

Propiedades

IUPAC Name |

S-benzyl 2-aminoethanethioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGNWQQRQIMFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2714040.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)